(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Description
The compound (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine features a bicyclic scaffold comprising a cycloheptane ring fused with a pyrimidine moiety. The stereochemistry at positions 5R and 8S introduces rigidity to the structure, while the (E)-styrylsulfonyl group at position 10 contributes to its electronic and steric profile.
Properties
IUPAC Name |
12-[(E)-2-phenylethenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,9-8-13-4-2-1-3-5-13)20-14-6-7-17(20)15-11-18-12-19-16(15)10-14/h1-5,8-9,11-12,14,17H,6-7,10H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBFTMTZMBSHJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article explores the compound's biological activity, particularly its potential as an anticancer agent, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core with a styrylsulfonyl group. This unique structure contributes to its biological properties. The stereochemistry at the 5R and 8S positions plays a crucial role in its interaction with biological targets.
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit significant anticancer activity. The compound this compound has been evaluated for its efficacy against various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Proliferation: The compound demonstrated potent cytotoxic effects against several cancer cell lines, including MDA-MB453 and MCF-7. For instance, IC50 values were reported at approximately 29.1 µM against MDA-MB453 cells and 15.3 µM against MCF-7 cells .
- Mechanism of Action: The compound appears to induce mitotic arrest and apoptosis in cancer cells, similar to other known mitotic inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring significantly affect their potency. For example:
- Compounds with different functional groups exhibited varying IC50 values against cancer cell lines.
- The presence of a styrylsulfonyl group enhances the anticancer activity compared to other substituents .
Case Studies
Several studies have highlighted the biological activity of related compounds that may provide insights into the efficacy of this compound.
- Study on Styrylsulfonyl Derivatives: A study focusing on E-styrylsulfonylmethylpyridine derivatives found that these compounds exhibited significant cytotoxicity and could serve as effective mitotic inhibitors .
- Comparative Analysis: Another investigation compared various pyrimidine derivatives' activities against different cancer types and established that modifications in the chemical structure led to improved efficacy .
Data Tables
The following tables summarize key findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB453 | 29.1 | Mitotic Arrest |
| Compound B | MCF-7 | 15.3 | Apoptosis |
| Compound C | HepG2 | 22.73 | HDAC Inhibition |
| Compound D | A549 | 6.91 | EGFR Inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated the potential of this compound as an anticancer agent. It has been tested for its ability to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : In vitro assays demonstrated that (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine effectively reduced the viability of breast cancer cells by inducing apoptosis via caspase activation.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in various models of disease. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory disorders.
- Case Study : Animal models of arthritis treated with this compound exhibited reduced swelling and pain compared to controls, indicating its effectiveness as an anti-inflammatory agent.
-
Neurological Applications
- Preliminary research suggests that this compound may have neuroprotective effects. It is being investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition.
Pharmacological Insights
-
Mechanism of Action
- The compound appears to interact with multiple biological targets. Its sulfonyl group may enhance binding affinity to certain receptors involved in cellular signaling pathways.
- Research indicates that it may act as a modulator of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
Synergistic Effects
- Studies have explored the synergistic effects of combining this compound with other therapeutic agents.
- Case Study : In combination with standard chemotherapy drugs, this compound enhanced the efficacy of treatment in resistant cancer cell lines.
Chemical Reactions Analysis
Reactivity of the Pyrimidine Core
The pyrimidine ring exhibits electrophilic substitution patterns modulated by electron-withdrawing effects of the sulfonyl group. Key reactions include:
Nucleophilic Aromatic Substitution
Chloropyrimidine analogs (e.g., 4,6-dichloropyrimidines) undergo nucleophilic substitution at electron-deficient positions. For example:
-
Amine displacement : Reaction with primary/secondary amines under reflux in nBuOH with triethylamine yields substituted pyrimidines (e.g., conjugates 5a–e in ).
-
Thiol substitution : Propylthio groups can replace chlorine atoms under similar conditions, as seen in triazolo[4,5-d]pyrimidine derivatives .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Propylthiol, Et₃N, nBuOH, Δ | 5-(Propylthio)pyrimidine | 68% |
Transformations at the Styrylsulfonyl Group
The (E)-styrylsulfonyl moiety participates in elimination and addition reactions:
β-Elimination
Under basic conditions, the sulfonyl group can act as a leaving group, facilitating elimination to form alkenes:
This reaction is analogous to eliminations observed in sulfone derivatives .
Electrophilic Addition
The trans double bond in the styryl group undergoes regioselective electrophilic additions (e.g., bromination or epoxidation).
Epiminocyclohepta Ring Modifications
The 5,8-epimino bridge and tetrahydrocyclohepta ring enable unique reactivity:
Ring-Opening Reactions
-
Acid-catalyzed hydrolysis : The epimino group (N–C–N) hydrolyzes in acidic media to form secondary amines and ketones, as observed in cyclohepta[b]pyridine analogs .
-
Reductive cleavage : Catalytic hydrogenation (e.g., Pd/C) reduces the imine bond to a single bond, yielding saturated amines .
Cycloaddition
The strained cyclohepta ring may participate in [4+2] cycloadditions with dienophiles, though direct evidence for this compound is limited .
Functionalization via Sulfonyl Group
The sulfonyl group serves as an electron-withdrawing substituent, directing meta/para electrophilic substitutions on aromatic systems. It also undergoes:
Nucleophilic Displacement
-
Sulfonate ester formation : Reaction with alcohols under Mitsunobu conditions.
-
Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is less common for aryl sulfones .
Biological Activity Modulation
Reactions modifying the styrylsulfonyl or pyrimidine groups enhance bioactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
a. 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione
- Structural Differences : Replaces the cycloheptane ring with a 1,4-diazepine ring fused to pyrimidine. The ethoxymethyl and phenyl substituents contrast with the styrylsulfonyl group in the target compound.
- Functional Implications : Exhibits hydrogen-bonding networks (N–H···O and C–H···O) in its crystal structure, which may stabilize interactions with biological targets like HIV-1 reverse transcriptase or tyrosine kinases .
b. Carboxamide Derivatives of (5S*)-4-oxo-2-(pyridin-2-yl)-4,5,6,7,8,9-hexahydro-3H-5,8-epiminocyclohepta[d]pyrimidine
- Structural Differences: Shares the epiminocyclohepta[d]pyrimidine core but replaces the styrylsulfonyl group with carboxamide or pyridinyl substituents .
- Spectroscopic Data: Reported ¹H NMR and ¹³C NMR profiles highlight distinct electronic environments due to varying substituents.
c. 1-((5S,8S)-6,7,8,9-Tetrahydro-2,5-dimethyl-5H-cyclohepta[b]pyridin-8-yl)ethanone
- Structural Differences : Features a cyclohepta[b]pyridine core with a ketone substituent instead of the pyrimidine-sulfonyl system.
- Physicochemical Properties : Boiling point (327.6±30.0°C), melting point (92–94°C), and pKa (6.55±0.60) differ significantly from sulfonyl-bearing analogs, likely due to reduced polarity .
Substituent-Driven Functional Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine?
- Methodology : The compound is synthesized via 1,3-dipolar cycloaddition , leveraging precursors like substituted hydrazonoyl chlorides and benzylamines. For example, highlights the use of N-(3,4-methylenedioxybenzylidene) benzylamine and N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride under controlled conditions . Similar frameworks (e.g., pyrimidine derivatives) are synthesized using high-temperature reactions in polar aprotic solvents like HMPA () .
- Key Considerations :
-
Reaction temperature (e.g., 150°C in HMPA) and solvent polarity significantly influence yield.
-
Use of chiral auxiliaries or catalysts to enforce stereochemical control.
Table 1: Synthetic Methods Comparison
Reaction Type Key Reagents/Conditions Yield (%) Reference 1,3-Dipolar Cycloaddition Hydrazonoyl chloride, benzylamine N/A Heteroannelation HMPA, 150°C 60 Acid-catalyzed cyclization HCl, pyridyl derivatives >95
Q. How is the stereochemical configuration of the compound validated experimentally?
- Methodology : Chiral HPLC and NMR spectroscopy (e.g., NOESY) are critical. reports using 1H/13C NMR to resolve diastereotopic protons in similar epiminocyclohepta[d]pyrimidine derivatives . For example, distinct proton environments at C5 and C8 (δ 4.74–7.62 ppm) confirm stereochemical assignments.
- Advanced Tip : Coupling constants (J values) between adjacent protons in the cycloheptane ring (e.g., J = 8–12 Hz for trans-diaxial protons) help distinguish stereoisomers.
Q. What spectroscopic techniques are essential for structural characterization?
- Methodology :
-
1H/13C NMR : Assigns proton environments and carbon backbone (e.g., pyrimidine ring protons at δ 6.0–8.0 ppm; ) .
-
HRMS : Confirms molecular formula (e.g., m/z 388.1428 for a related hydrochloride derivative; ) .
-
X-ray crystallography : Resolves absolute configuration (not directly cited but inferred from analogous structures in ) .
Table 2: Characterization Data for Analogous Compounds
Compound 1H NMR (δ, ppm) HRMS (m/z) Reference Pyridin-2-yl derivative 4.74 (s, CH), 7.62 (s, CH) 388.1428 Thiophen-2-yl derivative O=C(Cc1cccs1)... 285.4
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodology :
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) in cycloaddition reactions.
- Kinetic resolution : Selective crystallization of enantiomers ( indirectly supports this via chiral precursor use) .
- Data Contradiction : Conflicting ee values may arise from solvent polarity or temperature fluctuations. Replicate reactions under inert atmospheres (e.g., argon) to minimize racemization.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
-
Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. notes that substituents (e.g., fluorophenyl groups) drastically alter antimicrobial activity .
-
Structure-Activity Relationship (SAR) : Map functional groups to bioactivity. For example, links tert-butyl moieties to enhanced antibacterial potency .
Table 3: Biological Activity Correlates
Study Focus Observed Activity Structural Correlates Reference Antimicrobial activity MIC = 2–8 µg/mL Fluorophenyl, piperazine Antibacterial activity IC50 = 0.5 µM tert-butyl, oxazolo groups
Q. How do computational methods predict target interactions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
